BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

Antimycobacterial MIC Spectrum of Activity

The unsubstituted benzothiazole adamantyl amide identified as the foundational HTS hit against Mtb and NTM. This validated MmpL3 inhibitor exhibits mycobacteria-specific activity (>64 µg/mL against non-mycobacterial species) and bactericidal efficacy (3 Log10 CFU reduction at 25 µM over 7 days). Essential reference standard for SAR studies, mechanism-of-action investigations, and positive control for time-kill/persister assays. Serves as critical baseline for RHS modification campaigns; the adamantyl group is indispensable for slow-growing NTM coverage. Ideal benchmark for in vivo NTM pharmacology studies.

Molecular Formula C24H24N2OS
Molecular Weight 388.53
CAS No. 313374-03-7
Cat. No. B2871843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
CAS313374-03-7
Molecular FormulaC24H24N2OS
Molecular Weight388.53
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
InChIInChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27)
InChIKeyKWKVCLUVTUNTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide (CAS 313374-03-7): A Benzothiazole Adamantyl Amide for Antimycobacterial Research Sourcing


N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide (CAS 313374-03-7) is a synthetic small molecule belonging to the benzothiazole amide class. This compound features an adamantane carboxamide motif linked to a benzothiazolyl-phenyl scaffold, a structure consistent with the unsubstituted benzothiazole adamantyl amide that was initially identified as a high-throughput screening hit against Mycobacterium tuberculosis (Mtb) and subsequently found active against nontuberculous mycobacteria (NTM) [1]. The scaffold served as the starting point for extensive medicinal chemistry optimization campaigns, making this specific compound a critical reference standard for structure-activity relationship (SAR) studies and mechanism-of-action investigations in mycobacterial drug discovery programs [1].

Why N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide Cannot Be Simply Substituted with Other Benzothiazole Amides


The benzothiazole amide class exhibits steep structure-activity relationships where subtle modifications to the lipophilic right-hand side (RHS) group drastically alter the antimycobacterial spectrum. Replacing the adamantyl group with smaller cyclohexyl derivatives (e.g., CRS400153) resulted in a loss of activity against slow-growing NTM, despite retained potency against rapid-growers [1]. Conversely, installing a bicyclic moiety (e.g., CRS400393) improved potency across all species but introduced different physicochemical liabilities [1]. This non-linear SAR means that generic substitution of the adamantane-containing core with any other benzothiazole amide analog is not scientifically valid without direct, assay-matched comparison data, as the spectrum, potency, and ADMET profile are uniquely tied to the adamantyl substituent [1].

N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide: Head-to-Head Potency, Spectrum, and Mechanism Data


Retained Broad-Spectrum Antimycobacterial Activity of the Adamantyl Analog vs. Cyclohexyl Derivatives

A critical differentiation between the adamantyl subseries (represented by CRS400226) and the cyclohexyl subseries (represented by CRS400153) is the retention of activity against slow-growing NTM (M. avium complex, MAC). While both subseries show comparable potency against rapid-growing NTM like M. abscessus (Mabs), the adamantyl compound maintains MIC values of 1-2 ug/mL against MAC, whereas the cyclohexyl analog shows a marked loss of activity with MIC values of 8-16 ug/mL [1]. This is confirmed by data in the primary literature [2].

Antimycobacterial MIC Spectrum of Activity

Mycobacteria-Specific Spectrum of Activity vs. Broad-Spectrum Antibiotics

The benzothiazole adamantyl amide series demonstrates a highly restricted spectrum of activity, showing no meaningful inhibition of Gram-positive or Gram-negative bacteria, or fungi, a property that differentiates it from standard broad-spectrum antibiotics. CRS400226 showed MIC values >64 ug/mL against a panel of non-mycobacterial pathogens including S. aureus, E. faecalis, S. pyogenes, E. coli, and P. aeruginosa, while maintaining potent activity against Mtb (MIC 0.5 ug/mL) [1]. In contrast, azithromycin, a commonly used clinical comparator, exhibits activity against both mycobacteria and a range of other bacteria, and treatment with azithromycin showed bimodal MIC distributions among clinical NTM isolates, indicating pre-existing resistance [1].

Selectivity Spectrum of Activity Antimicrobial

Bactericidal Mode of Action Confirmed by Time-Kill Kinetics

Unlike many antibacterials used to treat mycobacterial infections that are primarily bacteriostatic, the benzothiazole adamantyl amide CRS400226 demonstrates rapid bactericidal activity. In time-kill assays, CRS400226 at 25 μM (approximately 10 μg/mL) caused a 3 Log10 CFU reduction of Mtb within 7 days [1]. This is a key differentiator from drugs like ethambutol or linezolid, which are primarily bacteriostatic against mycobacteria. Furthermore, these compounds affect the transfer of mycolic acids to their cell envelope acceptors, a mechanism mapped to the trehalose monomycolate transporter MmpL3, and confirmed by the isolation of spontaneous resistant mutants with nonsynonymous mutations in the mmpl3 gene [1].

Bactericidal Time-kill Mechanism of Action

In Vivo Efficacy in a Mouse Model of Chronic M. abscessus Lung Infection

CRS400226 demonstrated statistically significant in vivo efficacy in a mouse model of chronic NTM lung infection with M. abscessus. Once-daily intrapulmonary microspray administration over 4 weeks achieved CFU reductions compared to vehicle control and demonstrated non-inferiority compared to azithromycin treatment [1]. This is a critical differentiation point, as very few compounds have shown in vivo efficacy in M. abscessus models, which are notoriously difficult to treat. The compound was formulated as a 5% corn oil/saline emulsion for intrapulmonary delivery, achieving efficacy on par with a clinically used antibiotic [1].

In vivo efficacy Mouse model M. abscessus

Key Research and Procurement Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide


Reference Standard for MmpL3 Target Engagement and Cell Wall Biosynthesis Assays

Due to the established evidence that benzothiazole adamantyl amides inhibit mycolic acid transfer via the MmpL3 transporter [1], CAS 313374-03-7 serves as a validated reference compound for biochemical and phenotypic assays designed to interrogate mycobacterial cell wall biosynthesis. Its mycobacteria-specific spectrum of activity (>64 ug/mL against all non-mycobacterial species) makes it an ideal tool for target-based screening cascades, eliminating confounding antibacterial off-target effects [1].

SAR Anchor Point for Adamantyl-Containing Antimycobacterial Lead Optimization

As the unsubstituted benzothiazole adamantyl amide that emerged from the initial HTS screen, this compound represents the foundational scaffold from which CRS400226 and other advanced leads were derived [1]. It is an essential procurement item for medicinal chemistry teams conducting SAR studies to understand the contribution of the adamantyl group to potency, spectrum, and lipophilicity. Comparative studies show that replacing the adamantyl group leads to a loss of slow-growing NTM coverage [1], making this compound the critical baseline for any RHS modification campaign.

Positive Control for In Vitro Time-Kill and Persister Assays Against Mycobacteria

The bactericidal mechanism of the benzothiazole adamantyl amides, demonstrated by a 3 Log10 CFU reduction against Mtb over 7 days at 25 uM [1], supports the use of this compound as a positive control in time-kill and persister assays. Its novel MmpL3 targeting mechanism is orthogonal to standard antimycobacterial drugs, making it valuable for studying drug combinations and resistance mechanisms [1].

Benchmark Compound for In Vivo M. abscessus Efficacy Studies

Given the demonstrated in vivo efficacy of CRS400226 in a chronic M. abscessus lung infection mouse model where it showed non-inferiority to azithromycin [1], the parent compound CAS 313374-03-7 can serve as a benchmark reference for in vivo pharmacology studies evaluating new chemical entities against NTM. Its established formulation parameters (5% corn oil/saline emulsion for intrapulmonary delivery) provide a starting point for preclinical formulation development [1].

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.